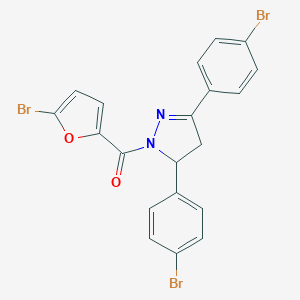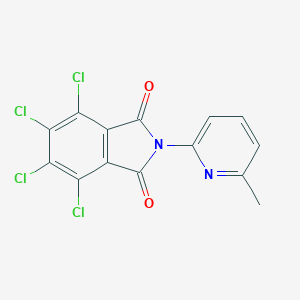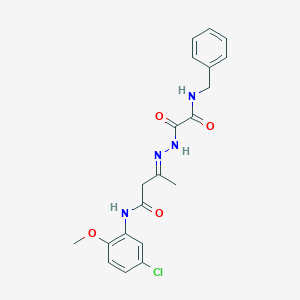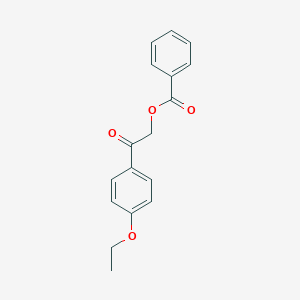
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone, also known as BBM, is a synthetic compound that has gained attention for its potential use in scientific research applications. BBM is a pyrazole-furan derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and neurodegeneration. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase-5 (PDE5), which is involved in the regulation of cell proliferation and apoptosis. This compound has also been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-tumor properties, neuroprotective effects, and anti-inflammatory effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In neurology, this compound has been shown to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. This compound has been shown to have anti-tumor and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several potential future directions for the study of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative diseases. Another direction is to study its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its mechanism of action.
Méthodes De Synthèse
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 5-bromofuran-2-carboxylic acid with 4-bromoaniline to produce 5-bromo-2-(4-bromophenyl)furane-2-carboxylic acid. This intermediate is then reacted with hydrazine hydrate to produce the pyrazole-furan derivative, this compound.
Applications De Recherche Scientifique
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone has been shown to have potential applications in scientific research, particularly in the fields of cancer research and neurology. In cancer research, this compound has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer. In neurology, this compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br3N2O2/c21-14-5-1-12(2-6-14)16-11-17(13-3-7-15(22)8-4-13)25(24-16)20(26)18-9-10-19(23)27-18/h1-10,17H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHLAGAKJKAKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404478.png)

![(3E)-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide](/img/structure/B404480.png)
![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)
![5,7-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404483.png)
![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)
![N-(1,3-benzodioxol-5-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404486.png)
![7-allyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404489.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![3-(4-Isopropoxy-benzylsulfanyl)-4H-[1,2,4]triazole](/img/structure/B404497.png)
